2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one
Description
2-Mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidinone core. The molecule contains a sulfur atom in the thiophene ring (position 3,2-d), a methyl group at the 3-position of the pyrimidinone ring, and a mercapto (-SH) substituent at the 2-position. Its molecular formula is C₈H₆N₂OS₂, with a molecular weight of 226.28 g/mol (calculated from and related analogs). This compound is commercially available (e.g., Santa Cruz Biotechnology, sc-342861) in quantities up to 1 g, priced at $380.00 .
The mercapto group enhances reactivity, enabling thiol-disulfide exchange or metal coordination, while the methyl group at the 3-position contributes to steric effects and lipophilicity. These structural features make it a versatile intermediate for synthesizing pharmacologically active derivatives.
Properties
IUPAC Name |
3-methyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS2/c1-9-6(10)5-4(2-3-12-5)8-7(9)11/h2-3H,1H3,(H,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWPXBHTEMDQJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with formamide under acidic conditions to form the thienopyrimidine core . Another method includes the use of substituted 4-chlorothieno[2,3-d]pyrimidines, which undergo nucleophilic substitution followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve the use of palladium-catalyzed carbonylation reactions, which provide high yields and are suitable for large-scale synthesis . The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial strains.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The compound may also interact with bacterial cell membranes, leading to disruption and cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one and related derivatives:
Structural and Physicochemical Differences
- Substituent Effects :
- Alkyl Groups (Methyl, Ethyl, Isopropyl) : Increase lipophilicity and metabolic stability. For example, the isopropyl derivative () has a logP ~2.5 (predicted), compared to ~1.8 for the methyl analog, enhancing membrane permeability .
- Aromatic Groups (Phenyl) : Improve binding to aromatic residues in enzyme active sites (e.g., tyrosine kinases) but reduce solubility (e.g., phenyl derivative in has aqueous solubility <0.1 mg/mL) .
- Mercapto (-SH) Position : The 2-mercapto group is critical for covalent interactions with cysteine residues in proteins (e.g., in thioredoxin reductase inhibition) .
Biological Activity
2-Mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.
Chemical Structure and Properties
The compound belongs to the thienopyrimidine class, characterized by a thiol group that contributes to its biological activity. Its IUPAC name is 3-methyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one, with the molecular formula and a molecular weight of 198.27 g/mol.
Antimicrobial Activity
One of the primary areas of interest for this compound is its activity against Mycobacterium tuberculosis . The compound targets cytochrome bd oxidase (Cyt-bd), an essential component in the energy metabolism of this pathogen. Inhibition of Cyt-bd leads to significant antimycobacterial effects, making it a candidate for further development in tuberculosis treatment strategies.
The biological activity of this compound primarily involves:
- Inhibition of Cytochrome bd Oxidase : This enzyme is crucial for the respiratory chain in Mycobacterium tuberculosis. By inhibiting this target, the compound disrupts energy production in the bacteria.
- Potential Interaction with Other Enzymes : Similar compounds have shown interactions with various enzymes involved in cancer progression and inflammatory responses, suggesting a multifaceted mechanism of action.
Case Study: Antimycobacterial Activity
A study conducted on the efficacy of this compound against Mycobacterium tuberculosis demonstrated a significant reduction in bacterial viability at low concentrations. The study highlighted the importance of environmental factors such as pH and temperature on the compound's efficacy.
Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimycobacterial | Mycobacterium tuberculosis | 5.0 | |
| Anticancer | A431 Vulvar Epidermal Carcinoma | 10.0 | |
| Enzyme Inhibition | Cytochrome bd oxidase | 15.0 |
Synthesis and Preparation Methods
The synthesis of this compound typically involves cyclization reactions between thiophene and pyrimidine precursors. Common methods include:
- Cyclization of Thiophene Derivatives : Utilizing 2-aminothiophene derivatives under acidic conditions.
- Palladium-Catalyzed Reactions : These methods allow for high yields suitable for industrial applications.
Q & A
Q. Optimization Strategies :
Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Basic Research Focus
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of substituents (e.g., methyl and mercapto groups) .
- Infrared Spectroscopy (IR) : Identify functional groups like C=O (1650–1750 cm⁻¹) and S-H (2500–2600 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .
- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding patterns .
Q. Example Data :
| Technique | Key Peaks/Features | Purpose |
|---|---|---|
| ¹H NMR | δ 2.5–3.0 ppm (methyl groups) | Substituent position analysis |
| IR | 1680 cm⁻¹ (pyrimidinone C=O stretch) | Core structure validation |
What preliminary biological assays are recommended to evaluate the bioactivity of this compound?
Basic Research Focus
Initial screening should prioritize:
- Antiproliferative Assays : MTT or SRB tests against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Kinase Inhibition Assays : ELISA-based screening for targets like EGFR or VEGFR .
- Antimicrobial Testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
Q. Key Findings :
- Derivatives with trifluoromethyl groups show enhanced lipophilicity and bioactivity .
- Mercapto-substituted analogs exhibit antioxidant properties in DPPH radical scavenging assays .
How do substituents at the 2- and 3-positions influence the compound's biological activity and selectivity?
Q. Advanced Research Focus
- 2-Mercapto Group : Enhances hydrogen bonding with enzyme active sites (e.g., kinases) but may reduce metabolic stability .
- 3-Methyl Group : Increases steric bulk, improving target selectivity but potentially reducing solubility .
- Trifluoromethyl Substituents : Boost lipophilicity and membrane permeability, critical for CNS-targeting agents .
Q. Structure-Activity Relationship (SAR) Insights :
| Substituent Position | Effect on Activity | Example Data Source |
|---|---|---|
| 2-Mercapto | Improved kinase inhibition (IC₅₀ < 1 μM) | Anticancer assays |
| 3-Methyl | Reduced off-target binding (20% selectivity) | Docking studies |
What computational methods are used to predict the interaction of this compound with biological targets like kinases?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding modes with kinase ATP-binding pockets .
- Molecular Dynamics (MD) Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
- QSAR Modeling : CoMFA/CoMSIA to correlate substituent electronic properties with bioactivity .
Case Study :
Docking of pyrido-fused derivatives into dihydrofolate reductase (DHFR) revealed hydrogen bonds with Ser59 and Thr121 residues, explaining nanomolar inhibition .
How can regioselectivity challenges in the synthesis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives be addressed?
Q. Advanced Research Focus
Q. Example Protocol :
| Step | Method | Outcome |
|---|---|---|
| 1 | Microwave irradiation (300 W) | 85% yield, minimal by-products |
| 2 | POCl₃/Et₃N in toluene | Selective chlorination at C-4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
